

Spectral Data Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-1H-imidazole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound **1-Benzyl-1H-imidazole-2-carbaldehyde**, a molecule of interest in medicinal chemistry and organic synthesis. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

1-Benzyl-1H-imidazole-2-carbaldehyde ($C_{11}H_{10}N_2O$, Molar Mass: 186.21 g/mol) is a heterocyclic aldehyde. The imidazole ring is a common scaffold in many pharmaceutical compounds, and the presence of the benzyl and carbaldehyde functionalities offers multiple sites for further chemical modification, making it a valuable building block in drug discovery and development. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide summarizes the available and predicted spectral data to aid researchers in their work.

Mass Spectrometry (MS)

Mass spectrometry of **1-Benzyl-1H-imidazole-2-carbaldehyde** provides key information about its molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass.

Table 1: Mass Spectrometry Data

| Analysis Type | Key Peaks (m/z) | Interpretation |
|--|-----------------|--|
| Gas Chromatography-Mass Spectrometry (GC-MS) | 186, 157, 91 | [M] ⁺ (Molecular Ion), [M-CHO] ⁺ , [C ₇ H ₇] ⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **1-Benzyl-1H-imidazole-2-carbaldehyde** is characterized by the stretching frequencies of the aldehyde group, the aromatic rings, and the imidazole moiety.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|--------------------------------------|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1705 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1495, ~1455 | Medium-Weak | Aromatic C=C Stretch |
| ~1500-1400 | Medium | Imidazole Ring Stretch |

Note: These are predicted values based on typical frequencies for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR indicates the number of different types of protons and their neighboring environments.

Table 3: Predicted ^1H NMR Data

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-------------------------------------|
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 7.2 | m | 7H | Aromatic (Phenyl & Imidazole) |
| ~5.4 | s | 2H | Benzyl protons (-CH ₂ -) |

Note: These are predicted chemical shifts. The aromatic region is expected to be a complex multiplet.

^{13}C NMR Spectroscopy

Carbon NMR shows the number of different types of carbon atoms in the molecule.

Table 4: Predicted ^{13}C NMR Data

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------------------------|
| ~185 | Aldehyde Carbonyl (C=O) |
| ~145 | Imidazole C2 |
| ~135 | Phenyl C (quaternary) |
| ~129 - 127 | Phenyl & Imidazole CH |
| ~50 | Benzyl Carbon (-CH ₂ -) |

Note: These are predicted values based on typical chemical shifts for the respective carbon types.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Mass Spectrometry Protocol

- Sample Preparation: A dilute solution of **1-Benzyl-1H-imidazole-2-carbaldehyde** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation, is used.
- Ionization: Electron ionization (EI) is a common method for this type of molecule.
- Analysis: The instrument is set to scan a mass-to-charge (m/z) range that includes the molecular weight of the compound (e.g., 50-300 amu).
- Data Acquisition: The resulting mass spectrum is recorded, showing the relative abundance of different fragment ions.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: For a solid sample, a small amount is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Background Scan: A background spectrum of the empty sample holder (or the salt plate) is recorded.
- Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded.
- Data Processing: The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

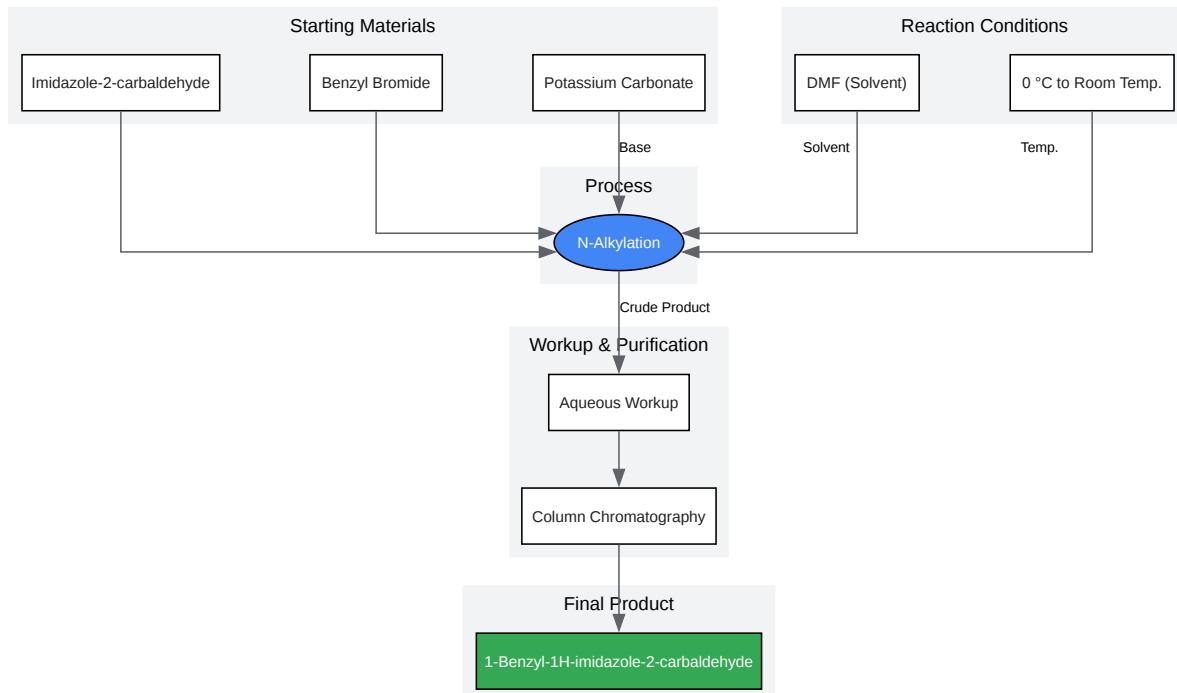
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of the compound for ^1H NMR (or 20-50 mg for ^{13}C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
- Data Acquisition: The appropriate NMR experiment (e.g., ^1H , ^{13}C , COSY, HSQC) is selected and run. The number of scans is adjusted to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Synthesis Workflow

A common method for the synthesis of **1-Benzyl-1H-imidazole-2-carbaldehyde** involves the N-benzylation of an appropriate imidazole precursor. The following diagram illustrates a logical workflow for such a synthesis.

Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

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Caption: Synthetic pathway for **1-Benzyl-1H-imidazole-2-carbaldehyde**.

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